molecular formula C6H5Br2N B1580990 3,4-Dibromoaniline CAS No. 615-55-4

3,4-Dibromoaniline

Cat. No.: B1580990
CAS No.: 615-55-4
M. Wt: 250.92 g/mol
InChI Key: QFTJOYLPELHHCO-UHFFFAOYSA-N
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Description

3,4-Dibromoaniline is an organic compound with the molecular formula C₆H₅Br₂N. It is a halogenated derivative of aniline, characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and serves as a significant intermediate in the preparation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromoaniline can be synthesized through a multi-step process starting from benzene. The general steps involved are:

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the direct bromination of aniline under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine compound, and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromoaniline has diverse applications in scientific research:

Mechanism of Action

The precise mechanism of action of 3,4-dibromoaniline is not fully understood. it is postulated that the bromine atoms within the molecule interact with electron-rich sites on the surfaces of proteins and other molecules, resulting in reduced reactivity. This interaction can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Comparison: 3,4-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-dibromoaniline and 2,4,6-tribromoaniline, this compound exhibits distinct chemical properties and applications, making it valuable in specific synthetic and research contexts .

Properties

IUPAC Name

3,4-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTJOYLPELHHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334809
Record name 3,4-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-55-4
Record name 3,4-Dibromobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 3,4-dibromo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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